4-Bromo-N-cyclobutylaniline hydrochloride
Description
Properties
IUPAC Name |
4-bromo-N-cyclobutylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFDAYLONPGCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Insights into the Reactivity of 4 Bromo N Cyclobutylaniline Hydrochloride and N Cyclobutylanilines
Oxidative Cleavage and Distonic Radical Cation Intermediates in N-Cyclobutylanilines
The oxidative processing of N-cyclobutylanilines is a key transformation that unlocks their unique reactivity. This process is initiated by the removal of a single electron from the aniline (B41778) nitrogen, leading to the formation of a highly reactive amine radical cation. This intermediate is central to the subsequent C-C bond cleavage of the strained cyclobutyl ring and the formation of a versatile distonic radical cation.
The journey into the reactivity of N-cyclobutylanilines commences with a single-electron transfer (SET) event. This oxidation can be triggered by various methods, with visible-light photoredox catalysis emerging as a particularly mild and efficient approach. uark.edu In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, oxidizes the N-cyclobutylaniline to its corresponding amine radical cation. uark.edu This process effectively transforms the amine into both a sacrificial electron donor and the primary substrate for the subsequent reaction. uark.edu
The formation of the amine radical cation is a pivotal step, as it primes the molecule for the cleavage of the cyclobutyl ring. The inherent strain of the four-membered ring facilitates this fragmentation, leading to the generation of a more stable open-chain radical cation.
Following the single-electron oxidation and subsequent C-C bond cleavage of the cyclobutyl ring, a "distonic radical cation" is formed. uark.edu This is a species where the radical and the cation are located at different atoms that are separated by a carbon chain. This separation of charge and radical character imparts a bimodal reactivity to the intermediate.
The radical site can be trapped by a π-bond, such as an alkene or alkyne, in a [4+2] annulation reaction to form novel six-membered rings. uark.edu Alternatively, the distonic radical cation can be intercepted by a combination of a nucleophile and a radical acceptor, leading to a difunctionalization of the original N-cyclobutylaniline. uark.edu This dual reactivity allows for the construction of a diverse array of complex molecules from a single starting material.
Directed Functionalization via Radical Acceptors and Nucleophiles
The bimodal nature of the distonic radical cation intermediate derived from N-cyclobutylanilines allows for controlled and directed functionalization. By carefully selecting the reaction partners, it is possible to introduce new functional groups at specific positions of the fragmented cyclobutyl chain.
Research has demonstrated that the introduction of a nucleophile, such as trimethylsilyl cyanide, and a radical acceptor, like an allylsulfone derivative, can lead to the difunctionalization of N-cyclobutylanilines in a multicomponent reaction. uark.edu This approach has been successfully extended to the difunctionalization of fused cyclopropylanilines, highlighting its versatility in synthesizing structurally significant α-cyano pyrrolidines with the creation of a quaternary carbon center. uark.edu This strategy underscores the power of harnessing the unique reactivity of distonic radical cations for the synthesis of complex nitrogen-containing heterocycles.
Cross-Coupling Reactions Involving the Bromine Moiety
The presence of a bromine atom on the aromatic ring of 4-bromo-N-cyclobutylaniline hydrochloride provides a valuable handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the extensive diversification of the aniline scaffold.
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound. For 4-bromo-N-cyclobutylaniline, the bromine atom serves as an excellent electrophilic partner for this transformation. Studies on similar 4-bromoaniline (B143363) derivatives have shown that these substrates readily participate in Suzuki-Miyaura coupling with a variety of aryl and heteroaryl boronic acids. researchgate.netmdpi.com
The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. The electronic nature of the boronic acid can influence the reaction yield, with electron-rich boronic acids often providing good to excellent yields. mdpi.com The table below summarizes representative conditions and yields for the Suzuki-Miyaura coupling of 4-bromoaniline derivatives with various boronic acids, illustrating the broad scope of this reaction.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoaniline | Phenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 95 |
| 2 | 4-Bromoaniline | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 98 |
| 3 | 4-Bromoaniline | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 96 |
| 4 | 4-Bromoaniline | 4-Cyanophenylboronic acid | Pd(OAc)₂ (2) | K₂CO₃ | DMF/H₂O | 100 | 62 |
| 5 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 80 | 60 |
This table presents data from studies on 4-bromoaniline and a derivative to illustrate the general applicability of the Suzuki-Miyaura coupling. researchgate.netmdpi.com
Beyond the Suzuki-Miyaura coupling, the bromine atom of 4-bromo-N-cyclobutylaniline hydrochloride can participate in a range of other important metal-catalyzed cross-coupling reactions.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. wikipedia.orgsnnu.edu.cn It would allow for the coupling of 4-bromo-N-cyclobutylaniline with a variety of primary and secondary amines, amides, or other nitrogen nucleophiles at the bromine position, leading to more complex diaryl or aryl-alkyl amines. The choice of phosphine ligand is crucial for the success of this reaction and has been the subject of extensive development. wikipedia.org
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgresearchgate.net This would enable the introduction of vinyl groups at the 4-position of the aniline ring, providing a valuable intermediate for further synthetic transformations.
Sonogashira Coupling: This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org This would allow for the synthesis of 4-alkynyl-N-cyclobutylanilines, which are versatile building blocks in organic synthesis.
The table below provides a conceptual overview of the potential outcomes of these cross-coupling reactions with 4-bromo-N-cyclobutylaniline.
| Reaction | Coupling Partner | Metal Catalyst | Product Type |
| Buchwald-Hartwig Amination | R₂NH | Palladium | 4-(R₂N)-N-cyclobutylaniline |
| Heck Reaction | H₂C=CHR | Palladium | 4-(RCH=CH)-N-cyclobutylaniline |
| Sonogashira Coupling | HC≡CR | Palladium/Copper | 4-(RC≡C)-N-cyclobutylaniline |
Electrophilic and Nucleophilic Aromatic Substitution Studies
The reactivity of 4-Bromo-N-cyclobutylaniline hydrochloride in aromatic substitution reactions is governed by the electronic and steric effects of its substituents: the N-cyclobutylamino group, the bromo group, and the protonated nature of the amine in its hydrochloride form. While specific research on this exact molecule is limited, a comprehensive understanding can be derived from studies on analogous N-cyclobutylanilines and 4-bromoanilines.
Electrophilic Aromatic Substitution
The N-cyclobutylamino group is a potent activating group in electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair of electrons can be donated to the aromatic ring through resonance, significantly increasing the electron density at the ortho and para positions. byjus.com This makes the ring highly susceptible to attack by electrophiles. Consequently, N-cyclobutylaniline is expected to be much more reactive towards electrophiles than benzene (B151609).
However, in 4-Bromo-N-cyclobutylaniline hydrochloride, two factors modulate this high reactivity. First, the bromine atom at the para position is a deactivating group due to its inductive electron-withdrawing effect, although it is an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. Given that the para position is already occupied, incoming electrophiles would be directed to the ortho positions relative to the amino group.
Second, and more significantly, as a hydrochloride salt, the amino group is protonated to form an anilinium ion (-NH2+–cyclobutyl). This protonated group is strongly deactivating and meta-directing. stackexchange.comdoubtnut.com The positive charge on the nitrogen atom strongly withdraws electron density from the aromatic ring through an inductive effect, making electrophilic substitution much more difficult. Therefore, electrophilic substitution on 4-Bromo-N-cyclobutylaniline hydrochloride would require harsh reaction conditions, and the substitution would be expected to occur at the meta position relative to the anilinium group (i.e., ortho to the bromine atom).
To carry out electrophilic substitution at the ortho positions to the amino group, the free base, 4-Bromo-N-cyclobutylaniline, would need to be used. In this case, the powerful activating effect of the amino group would dominate. However, the high reactivity of anilines can lead to multiple substitutions and oxidation by-products, especially under strong oxidizing conditions often used in nitration and halogenation. byjus.com To control the reaction and achieve monosubstitution, the reactivity of the amino group can be tempered by acetylation to form the corresponding acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, allowing for more controlled reactions. quizlet.com
Illustrative Data from Related Anilines in Electrophilic Aromatic Substitution
| Substrate | Reaction Conditions | Ortho-product (%) | Meta-product (%) | Para-product (%) |
|---|---|---|---|---|
| Aniline | HNO3, H2SO4, 288 K | 2 | 47 | 51 |
| Acetanilide | HNO3, H2SO4, 288 K | 19 | 2 | 79 |
This table illustrates how the protonation of the aniline in strongly acidic media leads to a significant amount of the meta-substituted product. In contrast, protecting the amino group as an acetamide directs the substitution primarily to the para position, with a smaller amount of the ortho isomer. stackexchange.comresearchgate.net
A study on the halogenation of N,N-dialkylaniline N-oxides has shown high regioselectivity, with bromination occurring exclusively at the para-position and chlorination predominantly at the ortho-position. nih.gov This suggests that the nature of the electrophile and the reaction conditions can be tuned to achieve specific isomers in N-alkylanilines.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNA) on aryl halides is generally challenging because the electron-rich aromatic ring repels nucleophiles. Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orglibretexts.org
In the case of 4-Bromo-N-cyclobutylaniline, the N-cyclobutylamino group is an electron-donating group, which further deactivates the ring towards nucleophilic attack. Therefore, direct displacement of the bromine atom by a nucleophile is expected to be very difficult under standard SNA conditions.
For nucleophilic aromatic substitution to occur on a bromoaniline derivative, the electronic nature of the ring would need to be significantly altered, for instance, by the introduction of strongly electron-withdrawing groups like nitro groups at the ortho positions to the bromine atom. libretexts.org Alternatively, reactions can sometimes be facilitated through different mechanisms, such as those involving benzyne intermediates under very strong basic conditions, or through metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki coupling), which are now the preferred methods for forming new bonds at the position of the halogen. chemicalbook.com
Advanced Spectroscopic and Chromatographic Characterization of 4 Bromo N Cyclobutylaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For 4-bromo-N-cyclobutylaniline hydrochloride, both ¹H and ¹³C NMR spectroscopy provide critical information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-bromo-N-cyclobutylaniline hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclobutyl moiety. The aromatic region would likely show two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the bromine atom would appear at a different chemical shift than those ortho to the nitrogen atom due to their distinct electronic environments. The protons of the cyclobutyl group would present as a set of multiplets in the aliphatic region of the spectrum. The methine proton attached to the nitrogen would be expected to have a chemical shift further downfield compared to the methylene protons of the cyclobutyl ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The aromatic region would display signals for the four different types of carbon atoms in the bromophenyl ring. The carbon atom bearing the bromine would be significantly influenced by the halogen's electronegativity and heavy atom effect. The aliphatic region would contain signals for the carbons of the cyclobutyl group. The presence of the hydrochloride would likely cause a downfield shift for the carbons near the protonated nitrogen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-N-cyclobutylaniline Moiety
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH (ortho to NH) | 6.6-6.8 | 114-116 |
| Aromatic CH (ortho to Br) | 7.2-7.4 | 132-134 |
| Aromatic C-Br | - | 110-112 |
| Aromatic C-NH | - | 145-147 |
| N-CH (cyclobutyl) | 3.5-3.8 | 50-55 |
| CH₂ (cyclobutyl) | 1.6-2.4 | 25-35 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
For 4-bromo-N-cyclobutylaniline hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base, 4-bromo-N-cyclobutylaniline. A key feature would be the isotopic pattern of the molecular ion peak, which would show two peaks of nearly equal intensity separated by two mass units (M+ and M+2), characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern would likely involve the loss of the cyclobutyl group, as well as cleavage of the C-N bond. Common fragments would include the bromophenyl cation and the cyclobutylaminium cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental composition.
Table 2: Expected Mass Spectrometry Data for 4-Bromo-N-cyclobutylaniline
| Parameter | Expected Value |
|---|---|
| Molecular Formula (Free Base) | C₁₀H₁₂BrN |
| Molecular Weight (Free Base) | 226.11 g/mol |
| [M]+ (⁷⁹Br) | m/z 225 |
| [M]+ (⁸¹Br) | m/z 227 |
| Major Fragment Ions | [C₆H₄BrNH]⁺, [C₄H₈NH₂]⁺ |
Note: The observed m/z values correspond to the free base after loss of HCl.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-bromo-N-cyclobutylaniline hydrochloride would be expected to show characteristic absorption bands for the N-H bond of the secondary ammonium (B1175870) salt, C-N stretching, aromatic C-H and C=C stretching, and C-Br stretching. The presence of the hydrochloride salt would result in a broad absorption band in the region of 2400-3200 cm⁻¹ corresponding to the N⁺-H stretching vibration.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 4-bromo-N-cyclobutylaniline hydrochloride are expected to exhibit characteristic absorption bands in the UV region. These absorptions are due to π → π* transitions within the benzene ring. The substitution on the aniline (B41778) ring will influence the position and intensity of these absorption maxima. In acidic solution, the protonation of the amino group is known to cause a hypsochromic (blue) shift of the primary absorption band compared to the free base.
Table 3: Expected IR and UV-Vis Spectroscopic Data for 4-Bromo-N-cyclobutylaniline Hydrochloride
| Spectroscopic Technique | Expected Absorption Bands | Functional Group/Transition |
|---|---|---|
| IR | 2400-3200 cm⁻¹ (broad) | N⁺-H stretch |
| IR | 3000-3100 cm⁻¹ | Aromatic C-H stretch |
| IR | 1500-1600 cm⁻¹ | Aromatic C=C stretch |
| IR | 1250-1350 cm⁻¹ | C-N stretch |
| IR | 500-600 cm⁻¹ | C-Br stretch |
| UV-Vis | ~210 nm, ~260 nm | π → π* transitions |
Note: The exact positions of the absorption bands can be influenced by the sample preparation method and solvent.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For 4-bromo-N-cyclobutylaniline hydrochloride, a reversed-phase HPLC method would be suitable for assessing its purity and for separation from potential impurities.
A typical HPLC system for this analysis would consist of a C18 column, a mobile phase of acetonitrile and water with an acidic modifier (such as formic acid or trifluoroacetic acid) to ensure the analyte is in its protonated form and to improve peak shape. Detection would likely be performed using a UV detector set at a wavelength where the analyte has strong absorbance. The retention time of the compound would be a characteristic feature under specific chromatographic conditions. The purity of the sample can be determined by the area percentage of the main peak in the chromatogram.
Table 4: Representative HPLC Method Parameters for the Analysis of 4-Bromo-N-cyclobutylaniline Hydrochloride
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and may require optimization for specific applications.
Predicted Collision Cross Section (CCS) Analysis
Computational Chemistry and Theoretical Studies of 4 Bromo N Cyclobutylaniline Hydrochloride
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Prediction
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 4-Bromo-N-cyclobutylaniline hydrochloride, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure.
The process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively calculates the electron density and the corresponding energy of the system, adjusting the positions of the atoms until the forces on them are negligible and the energy is at a minimum. This optimized geometry provides crucial data, including bond lengths, bond angles, and dihedral angles.
For 4-Bromo-N-cyclobutylaniline hydrochloride, key structural parameters of interest would include the C-Br and C-N bond lengths, the geometry of the cyclobutyl ring, and the orientation of the cyclobutyl group relative to the aniline (B41778) ring. The presence of the hydrochloride salt would also be explicitly modeled to understand its effect on the geometry and electronic structure of the anilinium cation.
Once the geometry is optimized, DFT is further used to predict the electronic structure of the molecule. This involves calculating the molecular orbitals and their corresponding energy levels. The distribution of electrons within these orbitals governs the molecule's chemical and physical properties.
A hypothetical data table for the optimized geometry of 4-Bromo-N-cyclobutylaniline hydrochloride, as would be generated from a DFT calculation, is presented below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C-Br | Calculated Value |
| C-N | Calculated Value |
| N-H | Calculated Value |
| Average C-C (Aromatic) | Calculated Value |
| Average C-C (Cyclobutyl) | Calculated Value |
| Bond Angles (°) ** | |
| C-N-C | Calculated Value |
| C-C-Br | Calculated Value |
| H-N-C | Calculated Value |
| Dihedral Angles (°) ** | |
| C-C-N-C | Calculated Value |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Interpretation
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, indicating its nucleophilic character. Conversely, the energy of the LUMO is related to the electron affinity and its ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
For 4-Bromo-N-cyclobutylaniline hydrochloride, FMO analysis would involve visualizing the spatial distribution of the HOMO and LUMO. The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, due to the presence of the electron-rich π-system and the lone pair of electrons on the nitrogen. The LUMO, on the other hand, would likely be distributed over the aromatic ring, with potential contributions from the C-Br antibonding orbital. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity.
A hypothetical data table summarizing the FMO properties of 4-Bromo-N-cyclobutylaniline hydrochloride is shown below.
| Parameter | Energy (eV) |
| HOMO Energy | Calculated Value |
| LUMO Energy | Calculated Value |
| HOMO-LUMO Gap | Calculated Value |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution Visualization
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MESP is plotted onto the electron density surface of the molecule, with different colors representing different values of the electrostatic potential.
Typically, regions of negative electrostatic potential, shown in red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas correspond to lone pairs of electrons or π-systems. Regions of positive electrostatic potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. These areas are usually found around hydrogen atoms, particularly those bonded to electronegative atoms.
In the case of 4-Bromo-N-cyclobutylaniline hydrochloride, the MESP map would likely show a region of high positive potential around the ammonium (B1175870) proton (N-H), making it a prime site for interaction with nucleophiles. The bromine atom, being electronegative, would be surrounded by a region of negative potential. The aromatic ring would exhibit a complex potential landscape, with the π-electron cloud contributing to negative potential above and below the ring.
The MESP map provides a clear and intuitive picture of how 4-Bromo-N-cyclobutylaniline hydrochloride would interact with other molecules, guiding the understanding of its intermolecular interactions and chemical reactivity.
Reactivity Descriptor Analysis (e.g., Chemical Hardness, Electronegativity, Electrophilicity Index)
Based on the energies of the frontier molecular orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more quantitative understanding than FMO analysis alone.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap. A harder molecule has a larger HOMO-LUMO gap and is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness, representing the ease of electron transfer.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It quantifies the electrophilic character of a molecule.
For 4-Bromo-N-cyclobutylaniline hydrochloride, these descriptors would be calculated from the computed HOMO and LUMO energies. The values would provide a quantitative scale to compare its reactivity with other related compounds. For instance, the electrophilicity index would indicate its propensity to act as an electrophile in chemical reactions.
A hypothetical data table of the calculated reactivity descriptors for 4-Bromo-N-cyclobutylaniline hydrochloride is provided below.
| Reactivity Descriptor | Value (eV) |
| Electronegativity (χ) | Calculated Value |
| Chemical Hardness (η) | Calculated Value |
| Chemical Softness (S) | Calculated Value |
| Electrophilicity Index (ω) | Calculated Value |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
Investigations into Non-Linear Optical (NLO) Properties
Non-Linear Optical (NLO) materials are of significant interest for their applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry can be used to predict the NLO properties of molecules, guiding the design of new materials with enhanced NLO responses.
The key NLO properties are related to the molecule's response to an applied electric field. The first hyperpolarizability (β) is a measure of the second-order NLO response. Molecules with large β values are sought after for applications such as second-harmonic generation.
For a molecule to exhibit a significant NLO response, it typically requires a large dipole moment and a system with delocalized electrons that are easily polarized. The presence of electron-donating and electron-accepting groups connected by a π-conjugated system often leads to enhanced NLO properties.
In 4-Bromo-N-cyclobutylaniline hydrochloride, the aniline moiety acts as an electron-donating group, and the bromo-substituted phenyl ring can influence the electronic properties of the system. Computational studies would involve calculating the dipole moment and the first hyperpolarizability to assess its potential as an NLO material. The results of these calculations would provide valuable information for the potential development of this compound in the field of materials science.
A hypothetical data table for the NLO properties of 4-Bromo-N-cyclobutylaniline hydrochloride is presented below.
| Property | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
| First Hyperpolarizability (β) (a.u.) | Calculated Value |
Note: The values in this table are placeholders and would be determined by actual DFT calculations.
4 Bromo N Cyclobutylaniline Hydrochloride As a Versatile Synthetic Building Block
Role in the Construction of Complex Anilines and Amine Derivatives
The bromine substituent on the phenyl ring of 4-Bromo-N-cyclobutylaniline hydrochloride serves as a versatile handle for the introduction of a wide array of functional groups through various cross-coupling reactions. This capability is fundamental to its role in the synthesis of complex, highly substituted anilines and their derivatives.
One of the most powerful methods for forming carbon-nitrogen bonds is the Buchwald-Hartwig amination . This palladium-catalyzed reaction allows for the coupling of aryl halides with a broad range of amines. wikipedia.org In the context of 4-Bromo-N-cyclobutylaniline, this reaction can be employed to introduce additional amino groups, leading to the formation of di- or poly-anilines. The reaction typically proceeds with high efficiency and functional group tolerance. nih.gov For instance, the coupling of 4-Bromo-N-cyclobutylaniline with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand would yield a more complex diamine structure.
Similarly, palladium-catalyzed reactions such as the Suzuki coupling and Sonogashira coupling are instrumental in the construction of complex aniline (B41778) derivatives. The Suzuki reaction facilitates the formation of a carbon-carbon bond between the bromo-substituted aniline and an organoboron compound, such as a boronic acid or ester. wikipedia.orgresearchgate.net This allows for the introduction of alkyl, alkenyl, or aryl substituents at the 4-position of the aniline ring. The Sonogashira coupling, on the other hand, enables the formation of a carbon-carbon bond with a terminal alkyne, introducing an alkynyl moiety. wikipedia.orgorganic-chemistry.org These reactions significantly expand the diversity of aniline derivatives that can be synthesized from a single precursor.
The following table summarizes the potential applications of 4-Bromo-N-cyclobutylaniline in these key cross-coupling reactions for the synthesis of complex anilines.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Potential Application |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(dba)₂ / Phosphine Ligand | Substituted Diamine | Synthesis of bioactive molecules, ligands |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(OAc)₂ / Phosphine Ligand | 4-Aryl/Alkyl-N-cyclobutylaniline | Materials science, pharmaceutical intermediates |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | 4-Alkynyl-N-cyclobutylaniline | Synthesis of conjugated materials, probes |
Applications in the Synthesis of Scaffolds for Heterocyclic Compounds
The structural features of 4-Bromo-N-cyclobutylaniline hydrochloride make it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The amino group and the bromine atom can both participate in cyclization reactions to form fused or substituted ring systems.
Quinolines are a class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinoline (B57606) derivatives can be achieved through several methods starting from anilines. For example, the Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. While not directly involving the bromine atom in the cyclization, the N-cyclobutylaniline moiety can be incorporated into the quinoline scaffold, with the bromine atom available for further functionalization. nih.gov
Indoles represent another important class of heterocyclic compounds. The Fischer indole (B1671886) synthesis is a classic method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. While 4-Bromo-N-cyclobutylaniline is not a hydrazine (B178648), it can be converted to the corresponding hydrazine derivative, which can then undergo cyclization to form a bromo-substituted indole. iajps.com Alternatively, modern palladium-catalyzed methods for indole synthesis, such as the Larock indole synthesis, can utilize o-haloanilines as starting materials. researchgate.net
Benzimidazoles are another key heterocyclic scaffold found in many pharmaceuticals. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. researchgate.netijrar.org 4-Bromo-N-cyclobutylaniline could be elaborated into a suitable o-phenylenediamine derivative, which would then lead to the formation of a benzimidazole (B57391) with the bromo and N-cyclobutyl substituents.
The following table illustrates potential synthetic routes to key heterocyclic scaffolds starting from 4-Bromo-N-cyclobutylaniline derivatives.
| Heterocyclic Scaffold | Synthetic Strategy (Example) | Key Reagents | Role of 4-Bromo-N-cyclobutylaniline |
| Quinolines | Combes Synthesis | β-Diketone, Acid Catalyst | Aniline component for quinoline core formation |
| Indoles | Fischer Indole Synthesis (via hydrazine) | Aldehyde/Ketone, Acid Catalyst | Precursor to the required phenylhydrazine |
| Benzimidazoles | Condensation with Aldehydes | o-Phenylenediamine derivative, Aldehyde | Precursor to the o-phenylenediamine component |
Development of Functionalized Organic Polymers and Organometallic Materials
The bifunctional nature of 4-Bromo-N-cyclobutylaniline hydrochloride lends itself to applications in materials science, particularly in the synthesis of functionalized polymers and organometallic complexes. The bromo- and amino- functionalities can be exploited to incorporate this molecule into larger macromolecular structures.
In the realm of organic polymers , 4-Bromo-N-cyclobutylaniline can act as a monomer or a functionalizing agent. For instance, through Suzuki or Sonogashira polycondensation reactions, the bromine atom can participate in the formation of a polymer backbone. This could lead to the creation of conjugated polymers with interesting electronic and optical properties. ossila.com The N-cyclobutylaniline moiety would serve as a pendant group, influencing the solubility, morphology, and electronic characteristics of the resulting polymer.
In organometallic chemistry , the aniline nitrogen can act as a ligand to coordinate with various metal centers. The resulting organometallic complexes could find applications in catalysis or as functional materials. The presence of the bromine atom allows for post-complexation modification of the ligand through cross-coupling reactions, enabling the synthesis of a library of related complexes with tailored properties.
| Material Type | Synthetic Approach | Role of 4-Bromo-N-cyclobutylaniline | Potential Properties/Applications |
| Conjugated Polymers | Suzuki or Sonogashira Polycondensation | Monomer with a reactive bromo group | Electroluminescent, semiconducting materials |
| Functional Polymers | Grafting onto a polymer backbone | Functionalizing agent via the amino or bromo group | Modified polymer properties (e.g., solubility) |
| Organometallic Complexes | Coordination to a metal center | Ligand via the aniline nitrogen | Catalysis, functional materials |
Utilization in Chiral Synthesis and Stereoselective Transformations
While 4-Bromo-N-cyclobutylaniline hydrochloride itself is not chiral, its derivatives can be employed in the field of chiral synthesis and stereoselective transformations . The N-cyclobutyl group, while not inherently chiral, can influence the steric environment of reactions occurring at the nitrogen atom or the aromatic ring.
One potential application is in the use of its derivatives as chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemistry of a subsequent reaction. wikipedia.org By introducing a chiral center elsewhere in the molecule, for example, by resolving a derivative of 4-Bromo-N-cyclobutylaniline, it could be used to direct the stereoselective formation of new stereocenters.
Furthermore, the N-cyclobutylaniline moiety could participate in stereoselective cycloaddition reactions. For example, in photocatalyzed [4+2] cycloadditions, N-cyclobutyl anilines have been shown to react with α-substituted vinylketones to produce functionalized cyclohexylamine (B46788) derivatives with high diastereoselectivity. nih.gov The electronic and steric properties of the bromo-substituent could influence the outcome of such reactions.
While direct applications of 4-Bromo-N-cyclobutylaniline hydrochloride in stereoselective transformations are not extensively documented, its structural motifs suggest potential for future development in this area.
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Reaction Pathways and Catalytic Systems
The synthesis of N-alkylated anilines is a cornerstone of organic chemistry, and the development of efficient and sustainable methods for their preparation is an ongoing endeavor. For a molecule like 4-Bromo-N-cyclobutylaniline, researchers are exploring innovative catalytic systems that offer advantages over traditional methods, which often require harsh conditions and stoichiometric reagents.
Recent advancements in catalysis have opened new avenues for the N-alkylation of anilines and their derivatives. researchgate.netrsc.org These modern approaches prioritize milder reaction conditions, higher atom economy, and the use of more environmentally benign catalysts. For the synthesis of 4-Bromo-N-cyclobutylaniline, these novel pathways could offer significant improvements in terms of yield, selectivity, and sustainability.
One promising area of exploration is the use of transition metal catalysis . Catalytic systems based on palladium, ruthenium, and iridium have demonstrated high efficacy in the N-alkylation of anilines with various alkylating agents. researchgate.netmdpi.com For instance, palladium-catalyzed cross-coupling reactions could potentially be adapted for the direct cyclobutylation of 4-bromoaniline (B143363). Similarly, "borrowing hydrogen" or "hydrogen autotransfer" methodologies, often employing ruthenium or iridium catalysts, enable the use of alcohols as alkylating agents, with water being the only byproduct. rsc.orgmdpi.com The application of such a system to react 4-bromoaniline with cyclobutanol would represent a greener synthetic route.
Another cutting-edge approach involves metallaphotoredox catalysis . This strategy combines visible-light photoredox catalysis with transition metal catalysis to forge new carbon-nitrogen bonds under exceptionally mild conditions. princeton.edu This dual catalytic system can activate a broad range of alkyl halides, including cyclobutyl bromide, for the N-alkylation of anilines. princeton.edu The utilization of this technology for the synthesis of 4-Bromo-N-cyclobutylaniline could allow for greater functional group tolerance and milder reaction conditions compared to traditional thermal methods.
The development of these novel catalytic systems is crucial for unlocking the full potential of 4-Bromo-N-cyclobutylaniline as a building block in medicinal chemistry and materials science. Below is a table summarizing potential catalytic systems for the synthesis of N-alkylanilines.
| Catalytic System | Description | Potential Application for 4-Bromo-N-cyclobutylaniline Synthesis |
| Palladium Catalysis | Utilizes palladium complexes to catalyze cross-coupling reactions between anilines and alkyl halides. | Direct coupling of 4-bromoaniline with a cyclobutyl halide or tosylate. |
| Ruthenium/Iridium Catalysis | Employs "borrowing hydrogen" methodology with alcohols as alkylating agents, producing water as the sole byproduct. | Reaction of 4-bromoaniline with cyclobutanol for a more sustainable synthesis. |
| Manganese Catalysis | Utilizes earth-abundant and less toxic manganese catalysts for N-alkylation, often via the borrowing hydrogen approach. | A cost-effective and environmentally friendly alternative for the N-cyclobutylation of 4-bromoaniline. |
| Metallaphotoredox Catalysis | A dual catalytic system using visible light and a transition metal to enable C-N bond formation under mild conditions. | Coupling of 4-bromoaniline with cyclobutyl bromide at room temperature, offering high functional group tolerance. |
Advanced Material Science Applications
The unique electronic and structural features of 4-Bromo-N-cyclobutylaniline hydrochloride make it a compelling candidate for the development of novel organic materials. The presence of the aniline (B41778) moiety suggests potential for incorporation into conductive polymers . Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. rsc.org The incorporation of the N-cyclobutyl and bromo groups could influence the solubility, processability, and electronic properties of the resulting polymer. The bulky cyclobutyl group might enhance solubility in organic solvents, facilitating the fabrication of thin films for electronic devices, while the bromine atom could serve as a handle for further post-polymerization modification.
Furthermore, aniline derivatives are frequently used as building blocks for hole-transporting materials (HTMs) in organic electronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells. ossila.com Triarylamines are a common core for HTMs, and the N-cyclobutylaniline unit could be incorporated into such structures. The bromine atom on the phenyl ring provides a convenient site for cross-coupling reactions, allowing for the construction of more complex, conjugated molecules with tailored electronic properties. The electron-donating nature of the amino group, combined with the potential for extended conjugation, is a key feature for efficient hole transport.
The development of polymers incorporating cyclobutane (B1203170) units is also an area of growing interest, with applications in sustainable polyesters and polyamides. nih.gov While not a direct polymerization monomer in the same vein as those used in [2+2] photocycloadditions, the functional groups on 4-Bromo-N-cyclobutylaniline could be leveraged to incorporate this moiety into various polymer backbones, potentially imparting unique thermal or mechanical properties.
| Potential Material Application | Role of 4-Bromo-N-cyclobutylaniline | Potential Advantages |
| Conductive Polymers | As a substituted aniline monomer for polymerization into a polyaniline derivative. | Improved solubility and processability; tunable electronic properties. |
| Hole-Transporting Materials | As a building block for the synthesis of larger conjugated molecules for use in OLEDs and solar cells. | The bromine atom allows for facile modification via cross-coupling reactions to build complex structures. |
| Functional Polymers | Incorporation into polymer backbones via its functional groups to create materials with novel properties. | The cyclobutyl group may influence thermal and mechanical properties of the resulting polymer. |
Integration in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. beilstein-journals.org This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds, which is particularly useful in drug discovery. nih.gov The secondary amine functionality of 4-Bromo-N-cyclobutylaniline makes it an ideal candidate for integration into several well-established MCRs.
The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govresearchgate.net As a secondary amine, 4-Bromo-N-cyclobutylaniline can participate in the Ugi reaction, leading to the formation of complex α-acylamino amides. The presence of the bromo- and cyclobutyl- substituents would be directly incorporated into the final product, providing a straightforward route to novel and highly functionalized molecules. The versatility of the Ugi reaction allows for a wide range of inputs for the other three components, enabling the creation of large and diverse chemical libraries based on the 4-Bromo-N-cyclobutylaniline scaffold. mdpi.com
Another important MCR is the Passerini reaction , a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgsynarchive.com While the classic Passerini reaction does not directly involve an amine, variations and subsequent transformations of Passerini products often do. More relevantly, the structural motifs accessible through MCRs are of high interest in medicinal chemistry. The ability to incorporate the 4-Bromo-N-cyclobutylaniline moiety into complex scaffolds through MCRs highlights its potential as a valuable building block for the synthesis of biologically active compounds. nih.gov
The integration of 4-Bromo-N-cyclobutylaniline into MCRs offers a powerful strategy for the rapid diversification of this chemical scaffold, paving the way for the discovery of new chemical entities with potential applications in various fields, including pharmaceuticals and agrochemicals.
| Multi-Component Reaction | Role of 4-Bromo-N-cyclobutylaniline | Resulting Molecular Scaffold |
| Ugi Reaction | As the secondary amine component. | α-Acylamino amides incorporating the 4-bromo-N-cyclobutylphenyl moiety. |
| Related MCRs | As a key building block for generating structural diversity. | Complex and diverse molecular architectures for screening in drug discovery and other applications. |
Q & A
Q. What are the standard synthetic routes for 4-Bromo-N-cyclobutylaniline hydrochloride, and what purity levels are achievable under laboratory conditions?
The synthesis typically involves bromination of N-cyclobutylaniline followed by hydrochloride salt formation. Evidence from analogous compounds (e.g., 3-Bromo-N-(cyclopropylmethyl)aniline hydrochloride) suggests bromination via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions . Purity levels exceeding 95% are achievable using column chromatography or recrystallization, as noted for structurally related compounds like 4-Bromo-N-cyclobutylaniline (CAS 17965-74-1) .
Q. Which spectroscopic techniques are most effective for characterizing 4-Bromo-N-cyclobutylaniline hydrochloride?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the cyclobutyl and bromoaniline moieties. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity. For example, analogs such as N-(4-Bromobenzyl)-2-methyl-1-propanamine hydrochloride were characterized using NMR and MS, with deviations in retention times indicating impurities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during the bromination of N-cyclobutylaniline?
Optimization involves temperature control, stoichiometric adjustments, and solvent selection. For instance, bromination of N-(cyclopropylmethyl)aniline required a 1:1.2 molar ratio of substrate to NBS in dichloromethane at 0–5°C to suppress di-bromination . Kinetic studies using in-situ FTIR or UV-Vis spectroscopy can monitor intermediate formation, as demonstrated in the synthesis of 4-Bromo-2-fluoroaniline hydrochloride .
Q. What mechanistic insights explain the regioselectivity of bromine substitution in 4-Bromo-N-cyclobutylaniline hydrochloride?
Regioselectivity is influenced by electronic and steric factors. The para-position of the aniline ring is favored due to the electron-donating cyclobutylamine group activating the ring. Computational studies (e.g., DFT calculations) on analogs like 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride could validate this, correlating charge distribution with substitution patterns .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s pharmacological activity?
Comparative studies on halogenated analogs (e.g., chlorine vs. bromine) reveal differences in binding affinity and metabolic stability. For example, replacing bromine with chlorine in N-(4-Chlorobenzyl)-2-methyl-1-propanamine altered its CNS activity due to changes in lipophilicity and steric bulk . Bioavailability predictions using tools like SwissADME could guide rational design .
Q. What strategies resolve contradictions in reported synthetic yields or purity across studies?
Methodological transparency is key. For example, discrepancies in purity (e.g., >95% vs. >97%) may arise from purification techniques (e.g., gradient elution in HPLC vs. isocratic methods). Reproducibility requires detailed reporting of solvent systems, temperature, and catalyst loads, as seen in studies on cyclobutylamine derivatives .
Methodological Considerations
Q. How should researchers design stability studies for 4-Bromo-N-cyclobutylaniline hydrochloride under varying storage conditions?
Stability protocols should assess hygroscopicity, thermal degradation, and light sensitivity. For hygroscopic analogs like cyclobutylamine hydrochloride, storage at 0–6°C under inert gas (e.g., argon) is recommended . Accelerated aging studies (40°C/75% RH) with periodic HPLC analysis can predict shelf-life.
Q. What analytical workflows are recommended for detecting trace impurities in this compound?
Combine LC-MS for low-abundance impurities and X-ray crystallography for structural confirmation. For example, single-crystal X-ray diffraction resolved the conformation of 4-Bromo-N-(4-hydroxybenzylidene)-aniline, identifying steric hindrance effects .
Application-Oriented Questions
Q. How is this compound utilized as a building block in drug discovery?
Its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures. Analogous compounds like 4-Bromo-2-(dimethylamino)benzoic acid hydrochloride are used in fragment-based drug design to explore structure-activity relationships .
Q. What role does the cyclobutyl group play in modulating biological activity?
The cyclobutyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Studies on (S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochloride show that constrained ring systems improve target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
